

Stereospecific Synthesis of Teniloxazine Enantiomers: Application Notes and Protocols

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Compound of Interest

Compound Name: Teniloxazine

Cat. No.: B1222620

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Introduction

Teniloxazine is a chiral morpholin-3-one derivative that has been investigated for its potential as an antidepressant and nootropic agent. As with many chiral drugs, the individual enantiomers of **Teniloxazine** may exhibit different pharmacological and toxicological profiles. Therefore, the development of stereospecific synthesis methods to obtain enantiomerically pure (R)-**Teniloxazine** and (S)-**Teniloxazine** is of significant importance for further pharmacological evaluation and potential clinical development.

These application notes provide an overview of a feasible stereospecific approach for the synthesis of **Teniloxazine** enantiomers, focusing on a strategy involving the asymmetric hydrogenation of a key dehydromorpholin-3-one precursor. Detailed experimental protocols for the synthesis of the precursor and its subsequent enantioselective reduction are presented.

Synthetic Strategy Overview

The proposed stereospecific synthesis of **Teniloxazine** enantiomers hinges on two key stages:

- Synthesis of the Prochiral Precursor: Preparation of 2-(thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one, the unsaturated precursor to **Teniloxazine**.

- Asymmetric Hydrogenation: Enantioselective reduction of the C=N double bond of the precursor using a chiral catalyst to yield the desired (R) or (S) enantiomer of **Teniloxazine**. The choice of the chiral ligand in the catalyst dictates the stereochemical outcome.

This strategy offers an efficient route to access both enantiomers with high optical purity.

Key Experimental Protocols

Protocol 1: Synthesis of 2-(Thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one (Prochiral Precursor)

This protocol describes the synthesis of the key unsaturated precursor required for the asymmetric hydrogenation step.

Materials:

- 2-Bromo-1-(thiophen-3-yl)ethan-1-one
- Ethanolamine
- Triethylamine (TEA)
- Toluene
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography
- Ethyl acetate and Hexane (for chromatography)

Procedure:

- To a solution of 2-bromo-1-(thiophen-3-yl)ethan-1-one (1.0 eq) in toluene, add ethanolamine (1.2 eq) and triethylamine (1.5 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 2-(thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one as a solid.

Expected Yield: 60-70%

Protocol 2: Asymmetric Hydrogenation for the Synthesis of (R)- and (S)-Teniloxazine

This protocol outlines the enantioselective reduction of the prochiral precursor to obtain the individual enantiomers of **Teniloxazine**. The choice of the chiral phosphine ligand ((R)- or (S)-enantiomer) will determine the stereochemistry of the final product.

Materials:

- 2-(Thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one
- [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
- Chiral bisphosphine ligand (e.g., (R)-BINAP for (R)-**Teniloxazine**, (S)-BINAP for (S)-**Teniloxazine**)
- Dichloromethane (DCM), degassed
- Hydrogen gas (H₂)
- High-pressure autoclave

Procedure:

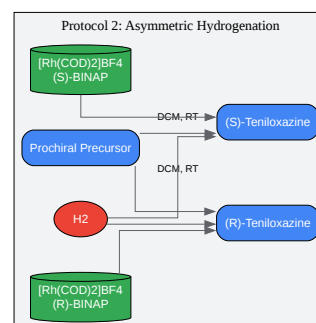
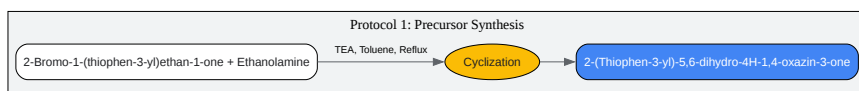
- In a glovebox, charge a high-pressure autoclave with 2-(thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one (1.0 eq), $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (0.01 eq), and the appropriate chiral bisphosphine ligand (0.011 eq).
- Add degassed dichloromethane to dissolve the reactants.
- Seal the autoclave and purge with hydrogen gas three times.
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
- Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the conversion by TLC or HPLC.
- After the reaction is complete, carefully vent the hydrogen gas.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched **Teniloxazine**.
- Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

Synthesis Step	Product	Catalyst / Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Enantiomeric Excess (e.e.) (%)
Precursor Synthesis	2-(Thiophen-3-yl)-5,6-dihydro-4H-1,4-oxazin-3-one	Ethanolamine, TEA	Toluene	Reflux	4-6	60-70	N/A
Asymmetric Hydrogenation	(R)-Teniloxazine	[Rh(COD) ₂]BF ₄ / (R)-BINAP	DCM	25	12-24	>95	>98
Asymmetric Hydrogenation	(S)-Teniloxazine	[Rh(COD) ₂]BF ₄ / (S)-BINAP	DCM	25	12-24	>95	>98

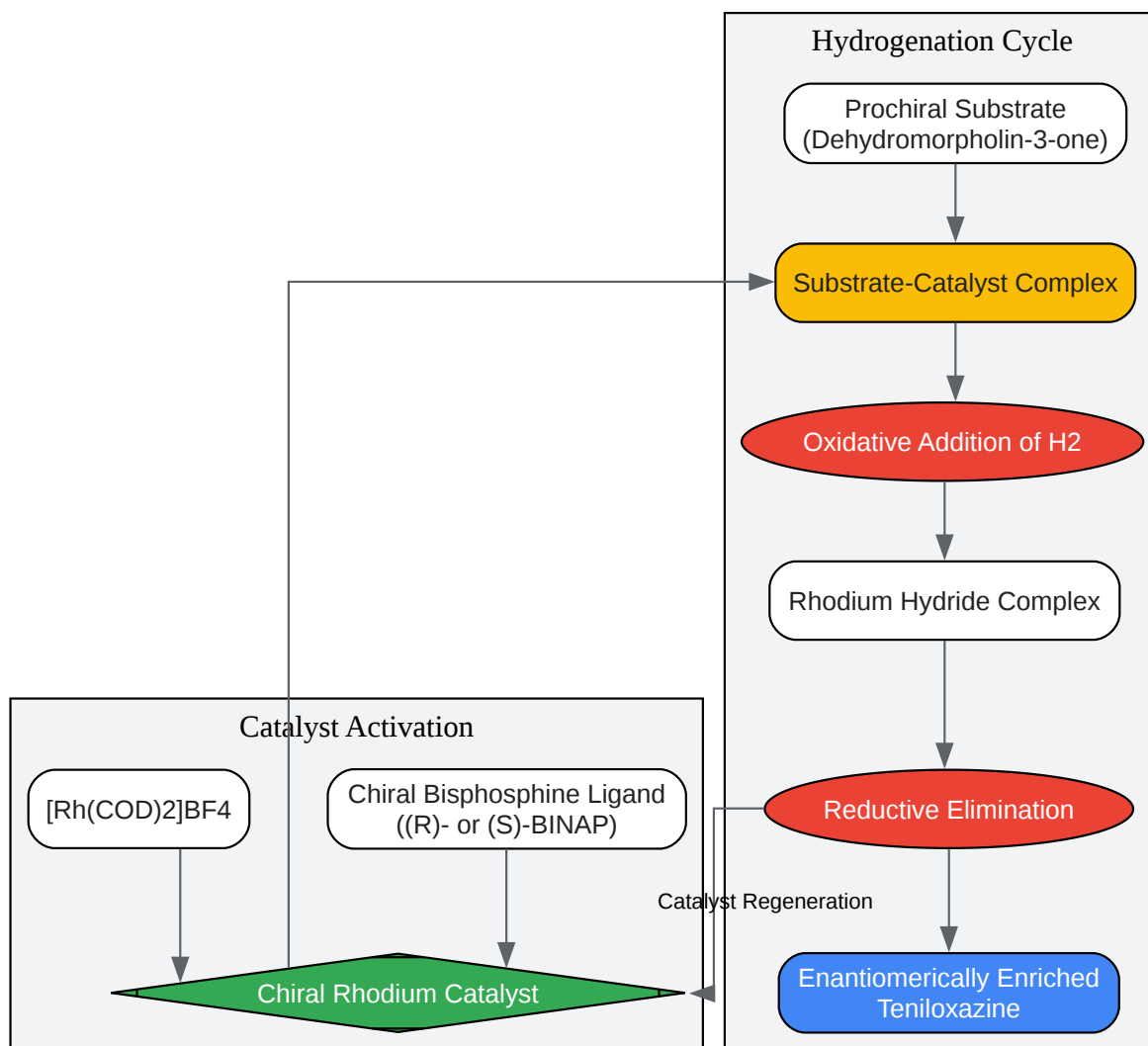
Note: The presented data for asymmetric hydrogenation are based on typical results for similar substrates and may require optimization for this specific transformation.

Visualizations



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Caption: Stereospecific synthesis workflow for **Teniloxazine** enantiomers.



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